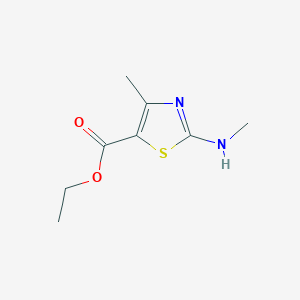
2,6-Dicloro-benzamidina
Descripción general
Descripción
2,6-Dichloro-benzamidine is an organic compound with the molecular formula C₇H₆Cl₂N₂. It is a derivative of benzamidine, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Aplicaciones Científicas De Investigación
2,6-Dichloro-benzamidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for serine proteases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
2,6-Dichloro-benzamidine, a derivative of benzamidine, primarily targets enzymes such as kallikrein-1 , urokinase-type plasminogen activator , trypsin-1 , and casein kinase II subunit alpha . These enzymes play crucial roles in various biological processes, including inflammation, blood clotting, and cell signaling.
Mode of Action
It is known that benzamidine derivatives, which include 2,6-dichloro-benzamidine, can inhibit the activity of their target enzymes . This inhibition can lead to changes in the biological processes these enzymes are involved in, potentially leading to therapeutic effects.
Biochemical Pathways
It is known that benzamidine derivatives can affect pathways involving their target enzymes . For example, inhibition of kallikrein-1 can affect the kallikrein-kinin system, which is involved in inflammation and blood pressure regulation.
Result of Action
For example, inhibition of kallikrein-1 could potentially reduce inflammation .
Análisis Bioquímico
Biochemical Properties
2,6-Dichloro-benzamidine may interact with various enzymes, proteins, and other biomolecules. For instance, benzamidine, a compound structurally similar to 2,6-Dichloro-benzamidine, is known to be a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases
Cellular Effects
Benzamidine derivatives have been shown to have effects on cellular processes, such as inhibiting proteases to prevent protein degradation
Molecular Mechanism
Benzamidine derivatives are known to exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Benzamidinium compounds, which are structurally similar, have been shown to hydrolyze at room temperature in aqueous base to give the corresponding primary amide .
Metabolic Pathways
The metabolic pathways involving 2,6-Dichloro-benzamidine are not well-documented. Aminobacter sp. MSH1, a bacterium, has been shown to convert a similar compound, 2,6-dichlorobenzamide (BAM), to 2,6-dichlorobenzoic acid (2,6-DCBA) in the first step of its metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-benzamidine typically involves the chlorination of benzamidine. One common method includes the reaction of benzamidine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 2 and 6 positions.
Industrial Production Methods: In industrial settings, the production of 2,6-Dichloro-benzamidine may involve large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dichloro-benzamidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzamidines depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives such as benzamidoximes.
Reduction Reactions: Reduced forms like benzylamines.
Comparación Con Compuestos Similares
Benzamidine: The parent compound, lacking the chlorine substitutions.
4-Chloro-benzamidine: A derivative with a single chlorine substitution at the 4 position.
2,4-Dichloro-benzamidine: A derivative with chlorine substitutions at the 2 and 4 positions.
Uniqueness: 2,6-Dichloro-benzamidine is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms at the 2 and 6 positions can enhance its binding affinity to certain enzymes and alter its overall pharmacokinetic properties compared to other benzamidine derivatives.
Propiedades
IUPAC Name |
2,6-dichlorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVLZHJNFSEYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3797-81-7 | |
| Record name | 2,6-Dichlorobenzamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1636292.png)
![1-[(4-ethoxyphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1636296.png)












